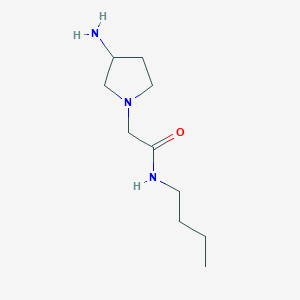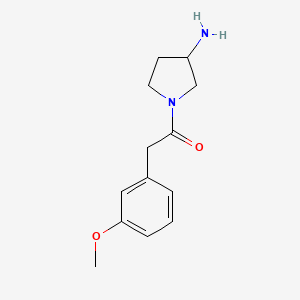
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product. The synthesis can be from simpler compounds or as a modification of a related compound.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc. It helps in understanding the spatial arrangement of atoms in the molecule and the type of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants, products, and the conditions of the reaction. It also involves studying the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity with other compounds, etc.Scientific Research Applications
Applications in Dipeptidyl Peptidase IV Inhibition
Research indicates that compounds structurally similar to 2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one are studied for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV is a validated target for type 2 diabetes mellitus treatment, with inhibitors aiming to prevent the degradation of incretin molecules, thus promoting insulin secretion. The pursuit for new DPP IV inhibitors remains active, focusing on molecules that can selectively inhibit the protease without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Role in Cytochrome P450 Isoform Inhibition
Another study delves into the role of specific inhibitors, including piperidine derivatives, in the selective inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. This research is crucial for understanding drug-drug interactions and the metabolism of pharmaceuticals, offering insights into the development of safer drug candidates by mitigating adverse metabolic interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis of Spiropiperidines
Spiropiperidines, which can be synthesized from compounds including the piperidine moiety, have garnered interest in drug discovery due to their three-dimensional chemical space. These compounds have been explored for their potential applications in drug discovery projects, highlighting the significance of piperidine and its derivatives in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, closely related in structural motif to the target compound, have been reviewed for their therapeutic uses across a spectrum of activities including antipsychotic, antihistamine, antidepressant, and anticancer properties. This review emphasizes the versatile role of piperazine derivatives in the rational design of drugs, indicating the potential of similar compounds in diverse therapeutic areas (Rathi, Syed, Shin, & Patel, 2016).
Safety And Hazards
This involves studying the safety measures to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Future Directions
This involves predicting or suggesting the future research directions or applications of the compound based on its properties and uses.
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-4-7-13(8-10)9-11(15)14-5-2-1-3-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCVMMWLLNKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468070.png)



![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)